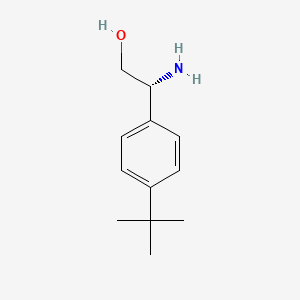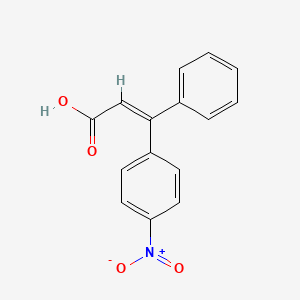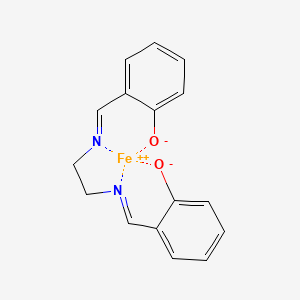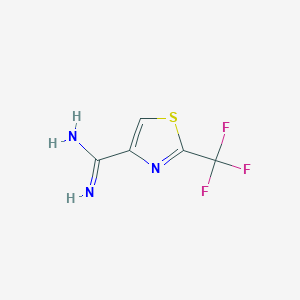
(7-(Benzyloxy)isoquinolin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-(Benzyloxy)isoquinolin-3-yl)methanamine: is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The presence of a benzyloxy group at the 7th position and a methanamine group at the 3rd position of the isoquinoline ring makes this compound unique
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (7-(Benzyloxy)isoquinolin-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Benzyloxy Substitution: The isoquinoline undergoes a substitution reaction where a benzyloxy group is introduced at the 7th position. This can be achieved using benzyl alcohol in the presence of a suitable catalyst.
Methanamine Introduction: The final step involves the introduction of the methanamine group at the 3rd position. This can be done using a reductive amination reaction with formaldehyde and ammonia or a primary amine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents used in the reactions are chosen to facilitate large-scale production while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (7-(Benzyloxy)isoquinolin-3-yl)methanamine can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various reduced isoquinoline derivatives.
Substitution: It can participate in substitution reactions where the benzyloxy or methanamine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or copper (Cu) catalysts.
Major Products:
Oxidation Products: Oxo derivatives of isoquinoline.
Reduction Products: Reduced isoquinoline derivatives.
Substitution Products: Isoquinoline derivatives with different functional groups replacing the benzyloxy or methanamine groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: (7-(Benzyloxy)isoquinolin-3-yl)methanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in biological studies to understand the behavior of isoquinoline derivatives in biological systems.
Medicine:
Drug Development:
Industry:
Chemical Manufacturing: The compound is used in the manufacturing of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (7-(Benzyloxy)isoquinolin-3-yl)methanamine involves its interaction with specific molecular targets in biological systems. The benzyloxy and methanamine groups play a crucial role in its binding affinity and specificity towards these targets. The compound can modulate various biological pathways, leading to its observed effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
(7-Methoxyisoquinolin-3-yl)methanamine: Similar structure but with a methoxy group instead of a benzyloxy group.
(7-Hydroxyisoquinolin-3-yl)methanamine: Similar structure but with a hydroxy group instead of a benzyloxy group.
(7-Ethoxyisoquinolin-3-yl)methanamine: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness:
Benzyloxy Group: The presence of the benzyloxy group at the 7th position provides unique chemical properties and reactivity compared to other similar compounds.
Methanamine Group: The methanamine group at the 3rd position enhances its potential for biological activity and interaction with molecular targets.
Eigenschaften
Molekularformel |
C17H16N2O |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
(7-phenylmethoxyisoquinolin-3-yl)methanamine |
InChI |
InChI=1S/C17H16N2O/c18-10-16-8-14-6-7-17(9-15(14)11-19-16)20-12-13-4-2-1-3-5-13/h1-9,11H,10,12,18H2 |
InChI-Schlüssel |
RDVDPTGFYUQZLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC3=CN=C(C=C3C=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


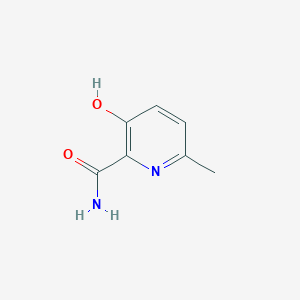
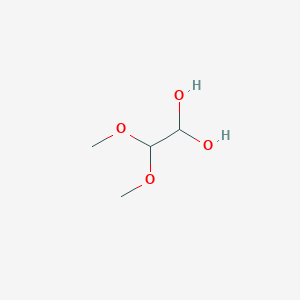
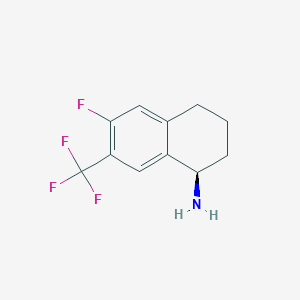



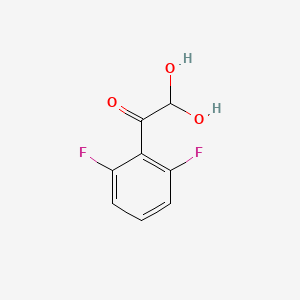

![5-Phenyl-5H-benzofuro[3,2-c]carbazole](/img/structure/B15247914.png)
